CB4
Boron carbide
CAS No.: 12069-32-8
Cat. No.: VC20947810
Molecular Formula: B4C
CB4
Molecular Weight: 55.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12069-32-8 |
---|---|
Molecular Formula | B4C CB4 |
Molecular Weight | 55.3 g/mol |
IUPAC Name | 2,3,4,5-tetraboratetracyclo[2.1.0.01,3.02,5]pentane |
Standard InChI | InChI=1S/CB4/c2-1-3(2)5(1)4(1)2 |
Standard InChI Key | INAHAJYZKVIDIZ-UHFFFAOYSA-N |
SMILES | B12B3C14B2B43 |
Canonical SMILES | B12B3C14B2B43 |
Introduction
Crystal Structure and Composition
Structural Configuration
Boron carbide possesses a complex crystal structure typical of icosahedron-based borides. The structure consists of B12 icosahedra forming a rhombohedral lattice unit (space group: R3m, lattice constants: a = 0.56 nm and c = 1.212 nm) surrounding a C-B-C chain at the center of the unit cell . This structure is layered, with B12 icosahedra and bridging carbons forming a network plane that spreads parallel to the c-plane and stacks along the c-axis.
Most theoretical and experimental investigations agree that (B11Cp)CBC is the preferred atomic configuration for the B4C stoichiometry, where a carbon atom substitutes for one boron atom in the icosahedron, and the three-atom chain consists of C-B-C . The presence of the boron atom in the chain has been confirmed by X-ray and neutron diffraction data, as well as X-ray absorption and scattering observations .
Elemental Analysis
Elemental analysis of boron carbide provides valuable insights into its composition and purity. Table 1 presents a typical elemental analysis of a boron carbide sample.
Table 1: Elemental Analysis of Boron Carbide
Element | Percent by Weight | Assumed Composition | Percent by Weight |
---|---|---|---|
B | 78.29 | B4.222C | 99.015 |
C | 20.60 | B4C | 94.871 |
Al | 0.005 | Al | 0.005 |
Ca | 0.004 | Ca | 0.004 |
Cu | < 0.001 | Cu | 0.001 |
Fe | 0.008 | Fe | 0.008 |
Mg | < 0.001 | Mg | 0.001 |
Mn | < 0.001 | Mn | 0.001 |
Si | 0.023 | Si | 0.023 |
Zr | 0.004 | Zr | 0.004 |
Ti | < 0.001 | Ti | 0.001 |
O | 0.375 | B2O3 | 0.563 |
N | 0.21 | BN | 0.374 |
Total | 99.523 | Total | 100.00 |
The analysis shows that the actual boron-to-carbon ratio in this sample corresponds to B4.222C, slightly below carbon-saturated boron carbide. The presence of oxygen and nitrogen impurities, assumed to exist as B2O3 and BN respectively, is also notable .
Physical and Mechanical Properties
Hardness and Mechanical Strength
Boron carbide's extreme hardness (>30 GPa) places it among the hardest known materials, behind only diamond and cubic boron nitride . This exceptional hardness, combined with good fracture toughness, makes it ideal for applications requiring wear resistance.
The material also exhibits an outstanding Hugoniot elastic limit (approximately 20 GPa), which is at least twice that of any other ceramic material . This property significantly contributes to its exceptional ballistic performance.
Density and Thermal Properties
With a density of approximately 2.52 g/cm³, boron carbide is significantly lighter than most other superhard materials. This low density, combined with its extreme hardness, results in an exceptional hardness-to-weight ratio, making it particularly valuable for lightweight armor applications.
Boron carbide also possesses excellent thermal properties, including a high melting point (>2700 K) and good thermal stability . These characteristics make it suitable for high-temperature applications where other materials would fail.
Equation of State and Response to Pressure
Recent studies have provided detailed information on the equation of state of boron carbide. P-V-T equation of state measurements conducted to 50 GPa and approximately 2500 K in laser-heated diamond anvil cells yielded an ambient temperature, third-order Birch–Murnaghan fit with a bulk modulus K0 of 221(2) GPa and derivative (dK/dP)0 of 3.3(1) .
High-pressure Raman spectroscopy studies on boron-rich boron carbides have revealed that increasing boron content enhances resistance to non-hydrostatic stress-induced amorphization. Specifically, the onset of local amorphous zone formation shifts from 35 GPa in B4.3C to approximately 50 GPa in B10.4C . This increased stability is attributed to a reduction in the formation of the B12(CCC) polytype and the greater flexibility of B–B–B chains.
Electrical Properties
Boron carbide functions as a high-temperature semiconductor with potential applications in electronic devices . Its electrical conductivity varies with carbon content, reaching a maximum at approximately 13 at.% C (corresponding to B6.5C stoichiometry) .
The electronic transport in boron carbide has been attributed to a small bipolaron hopping mechanism, where the charge carriers are pairs of holes that move by a succession of thermally activated phonon-assisted hops between electronic states on inequivalent B11C icosahedra .
Chemical Stability
Boron carbide exhibits exceptional chemical stability, resisting attack by most acids and alkalis at room temperature. This resistance to chemical corrosion, combined with its thermal stability, makes it valuable for applications in harsh chemical environments and high-temperature settings .
Synthesis Methods
Carbothermic Reduction
The most widely used industrial method for producing boron carbide is carbothermic reduction, which involves the reaction of boron oxide (B2O3) with carbon at high temperatures (typically 1700-2100°C) . The reaction can be represented as:
2B2O3 + 7C → B4C + 6CO
This process requires high temperatures to overcome thermodynamic barriers and achieve reasonable reaction rates. The resulting product typically contains residual free carbon, which can affect the material's properties .
Magnesiothermic Reduction
Boron carbide can also be produced by magnesiothermic reduction, where boron oxide is reduced by magnesium in the presence of carbon . This method typically operates at lower temperatures compared to carbothermic reduction, which can be advantageous for controlling grain size and morphology.
High-Pressure–High-Temperature Synthesis
Researchers have successfully synthesized fully ordered, stoichiometric boron carbide B13C2 using high-pressure–high-temperature techniques . This method has provided new insights into the intrinsic structure of boron carbide and challenged previous assumptions about its inherent disorder.
Synthesis of Nanostructured Boron Carbide
Various procedures have been developed for the carbothermic synthesis of nanoscale and submicron forms of boron carbide. These methods produce a range of morphologies, with particular attention paid to controlling the content of residual free carbon in the product . Nanostructured boron carbide offers potential advantages in terms of enhanced sinterability and improved mechanical properties.
Densification Techniques
Since many applications require fully dense boron carbide bodies, the densification process is of critical importance. Hot pressing and hot isostatic pressing are the main techniques employed for densification . These processes typically operate at temperatures of 1900-2200°C and pressures of 30-50 MPa for hot pressing, and higher pressures for hot isostatic pressing.
Recent research has focused on developing improved densification methods, including spark plasma sintering, which offers advantages in terms of lower temperatures, shorter processing times, and finer grain sizes.
Applications
Armor and Ballistic Protection
The combination of extreme hardness and low density makes boron carbide exceptionally effective for personal and vehicle armor applications . Boron carbide plates are used in bulletproof vests and as armor inserts for military and law enforcement personnel. The material's high Hugoniot elastic limit contributes to its excellent performance against high-velocity projectiles.
Nuclear Applications
Boron's high neutron absorption cross-section makes boron carbide valuable for nuclear applications . It is used in control rods for nuclear reactors and as a shielding material. The stability of boron carbide under radiation and at high temperatures further enhances its utility in nuclear settings.
Abrasives and Cutting Tools
The extreme hardness of boron carbide makes it an excellent material for abrasive applications . It is used in grinding wheels, polishing powders, and as a coating for cutting tools. Boron carbide abrasives are particularly effective for processing hard materials like cemented carbides, gemstones, and hardened steels.
Polymer Composites
Recent research has investigated the mechanical and tribological properties of boron carbide-reinforced polymer composites. Table 2 presents data on the effect of carbon content on the mechanical properties of reaction-bonded boron carbide composites.
Table 2: Effect of Carbon Content on Mechanical Properties of Reaction-Bonded Boron Carbide Composites
Free Carbon Addition (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
---|---|---|
0 | Lower | Lower |
10 | 444 | 329 |
15 | Lower than at 10 wt% | Lower than at 10 wt% |
The data shows that the reaction-bonded boron carbide composite with 10 wt% free carbon addition exhibits optimal mechanical properties, with the highest flexural strength (444 MPa) and elastic modulus (329 GPa) .
Advanced Energy Applications
Researchers have investigated boron carbide for various energy-related applications. One recent study reported the development of B4C@PVDF/KNO3 composites with improved ignition performance . Compared to conventional B4C/KNO3, these composites exhibited:
-
60.8% increase in heat release
-
12.5% increase in combustion efficiency
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50.2°C decrease in oxidation reaction temperature
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57-70% reduction in ignition delay time
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Average combustion rate increase to 12.84 mm/s
These improvements result from the synergistic effects of the PVDF coating, which helps overcome the limitations imposed by the surface oxide layer of B4C that normally hinders oxidation reactions and energy release.
Recent Research Developments
High-Pressure Behavior
Recent studies have investigated the behavior of boron carbide under extreme conditions. High-pressure Raman spectroscopy of boron-rich boron carbides up to 50 GPa revealed that increasing boron content enhances resistance to non-hydrostatic stress-induced amorphization . This finding has important implications for the design of boron carbide-based materials for extreme environments.
P-V-T equation of state measurements of B4C to 50 GPa and approximately 2500 K in laser-heated diamond anvil cells have provided valuable data for modeling the material's behavior under extreme conditions . These measurements are crucial for applications involving high pressures and temperatures, such as ballistic impacts.
Compositional Effects on Properties
The effect of carbon content on the properties of boron carbide has been a focus of recent research. One study investigated reaction-bonded boron carbide composites with free carbon additions ranging from 0 to 15 wt% . The results showed that the residual silicon content in the composite decreased initially and then increased with increasing carbon content, while the strength followed a similar pattern.
The optimal composition was found to be the composite with 10 wt% free carbon addition, which exhibited the highest flexural strength (444 MPa) and elastic modulus (329 GPa) . In this optimal composition, the phase distribution was uniform and the structure was compact, contributing to the enhanced mechanical properties.
Computational Studies
Computational studies have provided valuable insights into the physical properties of boron carbide. These studies have investigated elastic properties, electronic structure, charge-bonding, vibrational properties, and XANES (X-ray Absorption Near Edge Structure) for boron, boron carbide, and related materials .
Such computational approaches are crucial for understanding structure-property relationships in boron carbide and for designing materials with tailored properties for specific applications.
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